Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 174842-35-4
VCID: VC20904253
InChI: InChI=1S/C17H16FN3O3/c1-4-23-17(22)13-9-19-16-14(10(2)20-21(16)3)15(13)24-12-7-5-11(18)6-8-12/h5-9H,4H2,1-3H3
SMILES: CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)F)C(=NN2C)C
Molecular Formula: C17H16FN3O3
Molecular Weight: 329.32 g/mol

Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

CAS No.: 174842-35-4

Cat. No.: VC20904253

Molecular Formula: C17H16FN3O3

Molecular Weight: 329.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate - 174842-35-4

Specification

CAS No. 174842-35-4
Molecular Formula C17H16FN3O3
Molecular Weight 329.32 g/mol
IUPAC Name ethyl 4-(4-fluorophenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C17H16FN3O3/c1-4-23-17(22)13-9-19-16-14(10(2)20-21(16)3)15(13)24-12-7-5-11(18)6-8-12/h5-9H,4H2,1-3H3
Standard InChI Key FOQKYRVPJNXAAV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)F)C(=NN2C)C
Canonical SMILES CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)F)C(=NN2C)C

Introduction

Chemical Structure and Properties

Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate possesses a distinctive molecular structure that contributes to its chemical reactivity and biological properties. The compound features a pyrazolo[3,4-b]pyridine heterocyclic core, which serves as the foundation for its various functionalities. The strategic placement of the 4-fluorophenoxy group enhances the compound's binding affinity to potential biological targets.

Chemical Identifiers

The compound can be identified through various chemical identifiers as shown in the following table:

ParameterValue
CAS Number174842-35-4
Molecular FormulaC₁₇H₁₆FN₃O₃
Molecular Weight329.32 g/mol
InChI KeyGVLRTOYGRNLSDW-UHFFFAOYSA-N
MDL NumberMFCD00067965
European Community (EC) Number672-014-0
DSSTox Substance IDDTXSID10371894
These identifiers are essential for accurately tracking and referencing the compound in scientific literature and databases .

Physical Properties

Understanding the physical properties of Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate is crucial for its handling and application in research settings:

PropertyValue
Physical StateCrystalline solid
Melting Point110-111.5°C
AppearanceTypically off-white to pale yellow crystalline powder
SolubilitySoluble in DMSO, DMF, chloroform; partially soluble in ethanol; insoluble in water
The melting point range of 110-111.5°C indicates the high purity of the synthesized compound, which is important for research applications requiring standardized materials .

Structural Comparison with Related Compounds

The pyrazolo[3,4-b]pyridine scaffold serves as the core structure for numerous derivatives with varying substituents. The parent compound, 1H-Pyrazolo[3,4-b]pyridine (CAS: 271-73-8), has a molecular weight of 119.127 g/mol and the molecular formula C₆H₅N₃ . The addition of the 4-fluorophenoxy group, methyl substituents, and ethyl carboxylate significantly alters the compound's properties and potential biological activities.

Core Structure Analysis

The pyrazolo[3,4-b]pyridine core consists of a pyrazole ring fused with a pyridine ring, creating a bicyclic heterocyclic system. This core structure provides a rigid framework for the attachment of various functional groups, which can be tailored to modulate specific biological activities . The structural features of the target compound compared to the core structure are shown below:

Feature1H-Pyrazolo[3,4-b]pyridine (Core)Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
Molecular Weight119.127 g/mol329.32 g/mol
SubstituentsNone4-fluorophenoxy at position 4, methyl groups at positions 1 and 3, ethyl carboxylate at position 5
Functional GroupsBasic amine, aromatic systemEther linkage, carboxylate ester, fluorine, methyl groups
Structural ComplexitySimple bicyclic systemComplex multi-substituted system
The introduction of the fluorinated phenoxy group is particularly significant as it enhances binding affinity to molecular targets and modulates the compound's lipophilicity and metabolic stability .

Synthesis Methods

The synthesis of Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate involves sophisticated organic chemistry methodologies. Multiple synthetic routes have been developed, each with specific advantages depending on the desired scale and application.

Traditional Synthetic Approaches

The traditional synthesis typically involves a multi-step process starting from appropriate pyrazole precursors:

  • Formation of the pyrazole ring through condensation reactions

  • Construction of the pyridine ring via cycloaddition or cyclization reactions

  • Introduction of the 4-fluorophenoxy group through nucleophilic aromatic substitution

  • Functionalization of the 5-position with an ethyl carboxylate group

  • Methylation of the 1 and 3 positions to complete the desired structure
    These steps often require careful control of reaction conditions, including temperature, solvent selection, and catalyst usage to achieve optimal yields and purity.

Modern Catalytic Methods

Recent advancements in synthetic methodologies have led to more efficient catalytic approaches for synthesizing pyrazolo[3,4-b]pyridine derivatives:

Copper-Catalyzed Methods

Cu(II)-based catalysts have emerged as effective promoters for the synthesis of pyrazolo[3,4-b]pyridine derivatives. Research has demonstrated that copper(II) acetylacetonate can catalyze formal [3+3] cycloaddition reactions to form the pyrazolo[3,4-b]pyridine scaffold with high yields under mild conditions . This method offers:

  • Efficient and effective reactions with high yields (85-90%)

  • Milder reaction conditions compared to traditional methods

  • Reduced reaction times

  • Improved functional group tolerance

Metal-Organic Framework Catalysis

Innovative approaches using magnetic metal-organic frameworks such as Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as nano-catalysts have been developed for the preparation of novel pyrazolo[3,4-b]pyridines. These catalytic systems offer several advantages:

  • Short reaction times

  • Clean reaction profiles

  • Catalyst recyclability

  • Environmentally friendly processes
    The development of these catalytic methods represents significant progress in the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives, potentially making the target compound more accessible for research applications.

Applications in Research

Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate has demonstrated versatility across multiple research domains, making it a valuable compound for various scientific investigations.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important pharmaceutical intermediate for synthesizing potentially therapeutic agents. The pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged structure in drug discovery due to its ability to interact with multiple biological targets . Specific applications include:

  • Development of kinase inhibitors, particularly Tropomyosin receptor kinase (TRK) inhibitors

  • Design of compounds targeting various disease pathways

  • Structure-activity relationship studies to optimize drug candidates

  • Lead compound identification for drug discovery programs

Biological Studies

Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives, including those structurally related to Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate, possess various biological activities:

Anticancer Activity

Pyrazolo[3,4-b]pyridine derivatives have shown promising anticancer properties against multiple cell lines:

Cell LineActivity Observed
HepG2 (liver cancer)GI₅₀ values as low as 0.01 μM for certain derivatives
MCF-7 (breast cancer)Selective inhibitory activity
HCT-116 (colorectal cancer)Comparable activity to standard treatments
Km-12IC₅₀ values around 0.304 μM for related compounds
These activities are often attributed to mechanisms such as DNA binding, kinase inhibition, or interference with cellular signaling pathways .

Antimicrobial Activity

Some pyrazolo[3,4-b]pyridine derivatives have demonstrated impressive antibacterial activities against both Gram-positive and Gram-negative bacteria, including drug-resistant strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureusAs low as 2 μg/mL for certain derivatives
Vancomycin-resistant Enterococci8 μg/mL
Extended-spectrum beta-lactamase-producing Escherichia coli4 μg/mL
Piperacillin-resistant Pseudomonas aeruginosa4 μg/mL
These activity profiles suggest potential applications in developing new antimicrobial agents to address the growing concern of antibiotic resistance .

Material Science

In material science research, the compound and its structural analogs are being explored for:

  • Development of materials with specific electronic properties

  • Optical materials with unique light-responsive characteristics

  • Potential applications in sensor technologies

  • Functional materials with tailored surface properties
    The fluorine component in the 4-fluorophenoxy group contributes to these applications by modifying the electronic properties and surface characteristics of the resulting materials.

Mechanism of Action

The biological activity of Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate and related compounds is attributed to specific molecular interactions:

Molecular Interactions

The compound's ability to interact with biological targets involves several key structural features:

  • The fluorophenoxy group enhances binding affinity through fluorine-mediated interactions

  • The pyrazolo[3,4-b]pyridine core provides a rigid scaffold for optimal spatial arrangement of functional groups

  • The ethyl carboxylate moiety can participate in hydrogen bonding interactions

  • The methyl substituents influence the electron density distribution and lipophilicity

Structure-Activity Relationships

Molecular docking studies with related pyrazolo[3,4-b]pyridine derivatives have revealed important structure-activity relationships:

  • Higher docking scores compared to standard compounds (-8.5 vs -7.3 and -10.0 vs -8.4 kcal/mol for certain derivatives)

  • Energy gaps as determined by density functional theory calculations around 0.17 eV for highly active compounds

  • Specific interactions with target proteins dictated by the substitution pattern on the pyrazolo[3,4-b]pyridine core
    These structure-activity relationships provide valuable insights for the rational design of more potent and selective derivatives for specific applications.

Hazard StatementClassificationWarning Level
H302Harmful if swallowedWarning
H312Harmful in contact with skinWarning
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H332Harmful if inhaledWarning
H335May cause respiratory irritationWarning
These classifications indicate that the compound requires careful handling with appropriate safety precautions .

Comparative Analysis with Similar Compounds

Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate possesses unique features that distinguish it from structurally related compounds. The following table compares key aspects of this compound with similar derivatives:

FeatureEthyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylateChloro AnalogBromo Analog
Electronegativity of HalogenHigh (F)Medium (Cl)Low (Br)
Bond StrengthStronger C-F bondModerate C-Cl bondWeaker C-Br bond
LipophilicityLowerMediumHigher
Metabolic StabilityGenerally higherMediumLower
Binding SelectivityDistinct profileDifferent selectivityDifferent selectivity
These differences significantly impact the compounds' chemical properties and biological activities, making the fluorinated derivative unique in its potential applications.

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